molecular formula C12H15BrO2 B2973191 Tert-butyl 2-(2-bromophenyl)acetate CAS No. 123088-07-3

Tert-butyl 2-(2-bromophenyl)acetate

Cat. No. B2973191
Key on ui cas rn: 123088-07-3
M. Wt: 271.154
InChI Key: VKDZRXIUBHUXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05039673

Procedure details

A mixture of 2-bromophenylacetic acid (5.02 g), N,N-dicyclohexylcarbodiimide (5.3 g), 4-pyrrolidinopyridine (0.4 g) and t-butanol (1.74 g) in DCM (120 ml) was stirred at room temperature, under nitrogen, for 4 h. The mixture was left to stand for 18 h, then ER (150 ml) was added and the mixture was filtered and washed with ER. The filtrate was evaporated in vacuo to leave a yellow suspension. F.C.C. (A) eluting with hexane gave a white semisolid, which was further chromatographed eluting with hexane, then 1% ER in hexane, and finally 2% gave a colorless liquid. Vacuum distillation by Kugelrohr at 0.4 mmHg and at 140°-150° gave the title compound as a colorless oil (0.55 g). T.l.c. (A) hexane:ER (3:1) Rf 0.68.
Quantity
5.02 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].N1(C2C=CN=CC=2)CCCC1.[C:23](O)([CH3:26])([CH3:25])[CH3:24]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:10]

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(=O)O
Name
N,N-dicyclohexylcarbodiimide
Quantity
5.3 g
Type
reactant
Smiles
Name
Quantity
0.4 g
Type
reactant
Smiles
N1(CCCC1)C1=CC=NC=C1
Name
Quantity
1.74 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature, under nitrogen, for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was left
WAIT
Type
WAIT
Details
to stand for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
ER (150 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with ER
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a yellow suspension
WASH
Type
WASH
Details
(A) eluting with hexane
CUSTOM
Type
CUSTOM
Details
gave a white semisolid, which
CUSTOM
Type
CUSTOM
Details
was further chromatographed
WASH
Type
WASH
Details
eluting with hexane
CUSTOM
Type
CUSTOM
Details
1% ER in hexane, and finally 2% gave a colorless liquid
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation by Kugelrohr at 0.4 mmHg

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: CALCULATEDPERCENTYIELD 8.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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